2-anilino-N-(4-propoxybenzyl)-1,3-thiazole-4-carboxamide
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Description
2-anilino-N-(4-propoxybenzyl)-1,3-thiazole-4-carboxamide is a chemical compound that belongs to the class of thiazole carboxamides. This compound has gained attention in the scientific community due to its potential use in the field of medicinal chemistry. It has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders.
Scientific Research Applications
- The compound’s 2’-O-methyl (2’-OMe) and 2’-O-(2-methoxyethyl) (MOE) modifications have significant implications in nucleic acid-based drug development .
- These modified RNAs can be used for allele-specific cleavage of oncogenic mRNAs (e.g., KRAS and β-catenin CTNNB1) and the development of aptamers with high affinity for specific targets .
- These catalysts exhibit allele-specific cleavage of specific mRNA targets, making them valuable tools for gene regulation and therapeutic applications .
- VEGF plays a crucial role in angiogenesis and is relevant in cancer and other diseases. These aptamers could potentially be used for targeted therapy .
- Specifically, it can be derived from commercially available 4-(2-methoxyethyl)phenol and epichlorohydrin .
- Incorporating Rp-PS linkages increased RNA-binding affinity, which is relevant for RNA-based therapeutics .
RNA Modification for Therapeutics
RNA Endonuclease Catalysts
Vascular Endothelial Growth Factor (VEGF) Targeting
Chemical Synthesis of EP Impurity D
Stereochemically-Pure Oligonucleotides
Directed Evolution and Nanotechnology
properties
IUPAC Name |
2-[3-(2-methoxyethyl)-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl]-N-(2,4,6-trimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O3/c1-17-12-18(2)23(19(3)13-17)28-22(31)15-30-14-21(20-8-6-5-7-9-20)24-25(30)26(32)29(16-27-24)10-11-33-4/h5-9,12-14,16H,10-11,15H2,1-4H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMSGMGRYZKIXLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN2C=C(C3=C2C(=O)N(C=N3)CCOC)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-anilino-N-(4-propoxybenzyl)-1,3-thiazole-4-carboxamide |
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